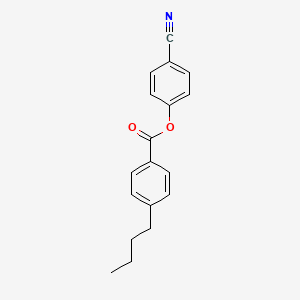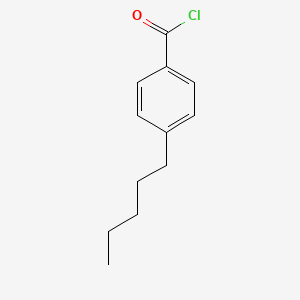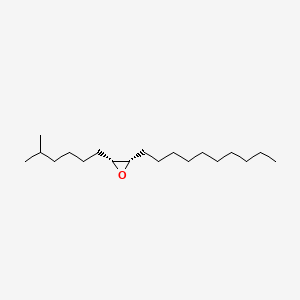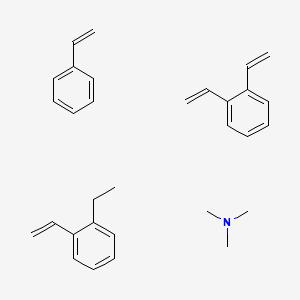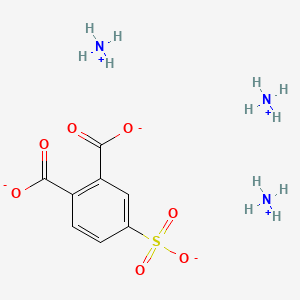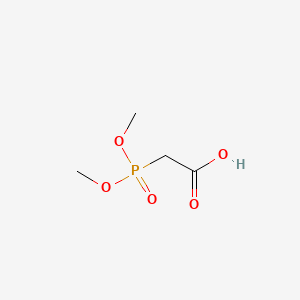
Ácido 2-(dimetoxi fosforil)acético
Descripción general
Descripción
2-(Dimethoxyphosphoryl)acetic acid, also known as (Dimethoxyphosphoryl)acetic acid, is a chemical compound with the molecular formula C4H9O5P . It has a molecular weight of 168.08 g/mol . The compound is also known by several other names such as dimethylphosphonoacetic acid and dimethyl carboxymethylphosphonate .
Molecular Structure Analysis
The molecular structure of (Dimethoxyphosphoryl)acetic acid consists of four carbon atoms, nine hydrogen atoms, five oxygen atoms, and one phosphorus atom . The InChI representation of the molecule is InChI=1S/C4H9O5P/c1-8-10(7,9-2)3-4(5)6/h3H2,1-2H3,(H,5,6) . The Canonical SMILES representation is COP(=O)(CC(=O)O)OC .
Aplicaciones Científicas De Investigación
Aplicaciones Antiinflamatorias
El ácido 2-(dimetoxi fosforil)acético se ha identificado como un agente antiinflamatorio utilizado en preparaciones medicinales. Inhibe la producción de factores inflamatorios como TNF-α e IL-8, que son actores clave en la respuesta inflamatoria .
Bio-utilización de CO2
Este compuesto se ha estudiado por su papel en la homoacetogénesis, una vía para la bio-utilización de CO2. La investigación ha explorado su impacto en la mejora de la acumulación de ácido acético en condiciones microaeróbicas, lo cual es significativo para aplicaciones ambientales y energéticas .
Inhibición de la Síntesis de Vitamina D3
También juega un papel en la inhibición de la síntesis de vitamina D3, lo cual podría tener implicaciones para la gestión de los niveles de vitamina D en diversas condiciones de salud .
Síntesis Química
El ácido 2-(dimetoxi fosforil)acético participa en procesos de síntesis química, donde contribuye a la formación de varios compuestos químicos debido a sus grupos funcionales como el anillo de ciclopentano y el grupo hidroxilo .
Mecanismo De Acción
Target of Action
It has been shown to inhibit the production of inflammatory factors such as tnf-α and il-8 , suggesting that it may interact with pathways involved in inflammation.
Mode of Action
It’s known that the compound inhibits the synthesis of vitamin D3 , which could be a part of its interaction with its targets
Biochemical Pathways
Given its inhibitory effects on the production of inflammatory factors and vitamin d3 synthesis , it can be inferred that it may affect pathways related to inflammation and vitamin D metabolism.
Result of Action
It’s known to inhibit the production of inflammatory factors and the synthesis of vitamin D3 , suggesting that it may have anti-inflammatory effects and impact vitamin D metabolism at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
(Dimethoxyphosphoryl)acetic acid plays a significant role in biochemical reactions, particularly as an anti-inflammatory agent . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cyclooxygenase enzymes, inhibiting their activity and thereby reducing inflammation . Additionally, (Dimethoxyphosphoryl)acetic acid can interact with other biomolecules such as cytokines, modulating their expression and activity to exert its anti-inflammatory effects .
Cellular Effects
The effects of (Dimethoxyphosphoryl)acetic acid on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For example, in yeast cells, (Dimethoxyphosphoryl)acetic acid has been shown to induce stress responses and programmed cell death . It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, (Dimethoxyphosphoryl)acetic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, it inhibits the activity of cyclooxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, (Dimethoxyphosphoryl)acetic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Dimethoxyphosphoryl)acetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that (Dimethoxyphosphoryl)acetic acid can maintain its stability under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in adaptive responses in cells, such as increased tolerance to its effects .
Dosage Effects in Animal Models
The effects of (Dimethoxyphosphoryl)acetic acid vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects . At higher doses, it can cause toxic or adverse effects, such as gastrointestinal irritation and liver damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of (Dimethoxyphosphoryl)acetic acid in clinical applications.
Metabolic Pathways
(Dimethoxyphosphoryl)acetic acid is involved in various metabolic pathways. It interacts with enzymes such as acyl-CoA synthetase, which plays a role in its metabolism . The compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of (Dimethoxyphosphoryl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, (Dimethoxyphosphoryl)acetic acid can be transported across cell membranes by specific transporters, influencing its bioavailability and therapeutic efficacy .
Subcellular Localization
(Dimethoxyphosphoryl)acetic acid is localized in various subcellular compartments, which can affect its activity and function . The compound may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . This subcellular localization is crucial for understanding the precise mechanisms of action of (Dimethoxyphosphoryl)acetic acid and its potential therapeutic applications.
Propiedades
IUPAC Name |
2-dimethoxyphosphorylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O5P/c1-8-10(7,9-2)3-4(5)6/h3H2,1-2H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJLTIJRCYTUDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955700 | |
| Record name | (Dimethoxyphosphoryl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34159-46-1 | |
| Record name | Acetic acid, 2-(dimethoxyphosphinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034159461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Dimethoxyphosphoryl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





